molecular formula C15H23NO5 B3132642 1-Piperidinecarboxylic acid, 4-(3-ethoxy-3-oxo-1-propyn-1-yl)-4-hydroxy-, 1,1-dimethylethyl ester CAS No. 374794-90-8

1-Piperidinecarboxylic acid, 4-(3-ethoxy-3-oxo-1-propyn-1-yl)-4-hydroxy-, 1,1-dimethylethyl ester

Cat. No.: B3132642
CAS No.: 374794-90-8
M. Wt: 297.35 g/mol
InChI Key: ULBISZURQVAWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperidinecarboxylic acid, 4-(3-ethoxy-3-oxo-1-propyn-1-yl)-4-hydroxy-, 1,1-dimethylethyl ester is a complex organic compound with a molecular structure that includes a piperidine ring, an ethoxy group, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases and specific catalysts to ensure the correct formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) can participate in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted piperidines or esters.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the activation or inhibition of certain biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

This compound is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • Piperidine derivatives: Other piperidine-based compounds with different substituents.

  • Esters: Compounds with similar ester functional groups but different core structures.

These compounds may have different reactivity and applications, highlighting the uniqueness of 1-Piperidinecarboxylic acid, 4-(3-ethoxy-3-oxo-1-propyn-1-yl)-4-hydroxy-, 1,1-dimethylethyl ester.

Properties

IUPAC Name

tert-butyl 4-(3-ethoxy-3-oxoprop-1-ynyl)-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5/c1-5-20-12(17)6-7-15(19)8-10-16(11-9-15)13(18)21-14(2,3)4/h19H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBISZURQVAWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1(CCN(CC1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301129185
Record name 1,1-Dimethylethyl 4-(3-ethoxy-3-oxo-1-propyn-1-yl)-4-hydroxy-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374794-90-8
Record name 1,1-Dimethylethyl 4-(3-ethoxy-3-oxo-1-propyn-1-yl)-4-hydroxy-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374794-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(3-ethoxy-3-oxo-1-propyn-1-yl)-4-hydroxy-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

n-Butyllithium (175 ml, 0.28 mol) was added dropwise over 45 minutes to a stirred, cooled (−70° C.) solution of ethyl propiolate (32 ml, 0.32 mol) in tetrahydrofuran (250 ml). The mixture was stirred at −70° C. for 10 minutes, then a solution of 1,1-dimethylethyl 4-oxo-1-piperidinecarboxylate (18.6 g, 0.093 mol) in tetrahydrofuran (250 ml) was added dropwise over 1 hour maintaining the internal temperature below −70° C. The mixture was stirred at −70° C. for 1 hour and then acetic acid (21 ml) in tetrahydrofuran (50 ml) was added. The mixture was warmed to room temperature and the solvent was evaporated under reduced pressure. Saturated aqueous sodium hydrogen carbonate (300 ml) and ethyl acetate (650 ml) were added and the layers were separated. The aqueous fraction was extracted with ethyl acetate (2×650 ml) and the combined organic fractions were washed with brine, dried (Na2SO4) and the solvent was evaporated under reduced pressure. The residue was purified by chromatography on a short silica gel column, eluting with 1:1 isohexane:ethyl acetate, to give the title compound (29.2 g, contains trace impurity).
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
18.6 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
21 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Piperidinecarboxylic acid, 4-(3-ethoxy-3-oxo-1-propyn-1-yl)-4-hydroxy-, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
1-Piperidinecarboxylic acid, 4-(3-ethoxy-3-oxo-1-propyn-1-yl)-4-hydroxy-, 1,1-dimethylethyl ester
Reactant of Route 3
Reactant of Route 3
1-Piperidinecarboxylic acid, 4-(3-ethoxy-3-oxo-1-propyn-1-yl)-4-hydroxy-, 1,1-dimethylethyl ester
Reactant of Route 4
Reactant of Route 4
1-Piperidinecarboxylic acid, 4-(3-ethoxy-3-oxo-1-propyn-1-yl)-4-hydroxy-, 1,1-dimethylethyl ester
Reactant of Route 5
Reactant of Route 5
1-Piperidinecarboxylic acid, 4-(3-ethoxy-3-oxo-1-propyn-1-yl)-4-hydroxy-, 1,1-dimethylethyl ester
Reactant of Route 6
Reactant of Route 6
1-Piperidinecarboxylic acid, 4-(3-ethoxy-3-oxo-1-propyn-1-yl)-4-hydroxy-, 1,1-dimethylethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.